molecular formula C18H11ClN6O3 B2678448 2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide CAS No. 894063-87-7

2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide

Cat. No. B2678448
CAS RN: 894063-87-7
M. Wt: 394.78
InChI Key: HNFCEGAJCGPHIQ-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide” is a heterocyclic compound that contains a 1,2,4-triazolo[4,3-b]pyridazine ring. This type of structure is known to have a wide range of applications as synthetic intermediates and promising pharmaceuticals . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like the one in the compound of interest, has been the subject of extensive research . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This unique structure allows for a variety of substituents to be added, leading to a wide range of potential compounds with diverse properties .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazolo[4,3-b]pyridazine derivatives are diverse and depend on the specific substituents present on the molecule . These reactions often involve the formation of new bonds or the breaking of existing ones, leading to the creation of new compounds with different properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives can vary widely depending on the specific substituents present on the molecule . For example, the presence of different functional groups can significantly affect properties such as solubility, stability, and reactivity .

Scientific Research Applications

Future Directions

The future research directions in the field of 1,2,4-triazolo[4,3-b]pyridazine derivatives are promising. The wide range of biological activities exhibited by these compounds suggests that they could be used in the development of new drugs for the treatment of various diseases . Furthermore, the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-chloro-4-nitro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN6O3/c19-15-9-13(25(27)28)4-5-14(15)18(26)21-12-3-1-2-11(8-12)16-6-7-17-22-20-10-24(17)23-16/h1-10H,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFCEGAJCGPHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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